REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.[CH3:13][N:14]([CH3:21])[CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.C(N(C(C)C)C(C)C)C>CN(C)C=O>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([N:18]2[CH2:19][CH2:20][CH:15]([N:14]([CH3:21])[CH3:13])[CH2:16][CH2:17]2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9]
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Name
|
|
Quantity
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1.711 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
1.41 g
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Type
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reactant
|
Smiles
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CN(C1CCNCC1)C
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Name
|
|
Quantity
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3.48 mL
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Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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ADDITION
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Details
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the residue was mixed with water (60 mL)
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2
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Type
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CUSTOM
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Details
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The crude product was purified on a silica gel column
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Type
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WASH
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Details
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eluting with 7.5% methanol in CH2Cl2 saturated with NH3
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Name
|
|
Type
|
product
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Smiles
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COC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |